1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one
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Overview
Description
1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes a fused imidazole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazol-2-ylidene: A nucleophilic carbene used in metal-catalyzed reactions.
2,4,6-Trimethylphenylimidazolium chloride: Used as a ligand in catalysis.
5,6-Dihydro-2,4,6-trimethyl-4H-1,3,5-dithiazine: Known for its unique structural properties.
Uniqueness
1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one is unique due to its fused imidazole and pyrazine ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
53114-85-5 |
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Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3,5,6-trimethyl-1H-imidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5(2)10-7-6(9-4)11-8(13)12(7)3/h1-3H3,(H,9,11,13) |
InChI Key |
SSZWKKQDZMVWCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)NC(=O)N2C)C |
Origin of Product |
United States |
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